molecular formula C16H14N4S2 B5716834 4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine

4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B5716834
M. Wt: 326.4 g/mol
InChI Key: OIHKLCXEMYNLMV-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that combines the structural features of benzimidazole, thienopyrimidine, and sulfanyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves multi-step reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups .

Scientific Research Applications

4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, or interfere with the replication of viruses. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-1benzofuro[3,2-d]pyrimidine
  • 4-[(1H-benzimidazol-2-ylsulfanyl)methyl]benzoic acid

Uniqueness

4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to its specific combination of structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets and its potential for modification make it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S2/c1-9-10(2)22-16-14(9)15(17-8-18-16)21-7-13-19-11-5-3-4-6-12(11)20-13/h3-6,8H,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHKLCXEMYNLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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